2-Bromo-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide
Description
2-Bromo-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the 2-position and a 4-(3-methoxypiperidin-1-yl)phenyl group at the amide nitrogen. The 3-methoxypiperidinyl moiety introduces a polar, electron-rich heterocyclic system, which may enhance solubility and influence binding interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-bromo-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-16-5-4-12-22(13-16)15-10-8-14(9-11-15)21-19(23)17-6-2-3-7-18(17)20/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZVMYGQLIBKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Coupling Reaction: The methoxypiperidine group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Amidation: The final step involves the formation of the amide bond between the brominated benzamide and the methoxypiperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxypiperidine group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include various substituted benzamides depending on the nucleophile used.
Oxidation: Products may include oxidized derivatives of the methoxypiperidine group.
Reduction: Reduced forms of the methoxypiperidine group or the benzamide core.
Scientific Research Applications
2-Bromo-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Halogen-Substituted Benzamides
Several benzamide derivatives with halogen substituents (Br, Cl, F) have been studied for their molecular and bioactivity profiles:
Key Observations :
- Halogen Position : Bromine at the 2-position (target compound) vs. 3- or 4-position (others) alters steric and electronic profiles. For example, 3-bromo analogs (e.g., ) exhibit distinct NMR chemical shifts due to anisotropic effects compared to 2-bromo derivatives .
- Heterocyclic Modifications : The 3-methoxypiperidinyl group in the target compound provides a flexible, polar substituent, contrasting with rigid pyridinyl () or planar thiazolylsulfamoyl () groups. This flexibility may improve binding to conformational dynamic targets.
Piperidine-Containing Analogs
Piperidine derivatives are common in medicinal chemistry due to their metabolic stability and conformational diversity:
Key Observations :
- Methoxy vs.
- Steric Effects : Compared to trifluorophenyl-substituted piperidines (), the target compound’s smaller substituent may improve membrane permeability.
Bioactivity and Computational Insights
- Hydrogen Bonding : DFT studies on 2-bromo and 2-chloro benzamides () show that bromine’s polarizability strengthens hydrogen bonding vs. chlorine, correlating with higher thermal stability .
- Metabolism : Fluorinated analogs () exhibit slower hepatic clearance due to C-F bond stability, whereas the target compound’s methoxy group may undergo demethylation, producing a hydrophilic metabolite .
Biological Activity
Introduction
2-Bromo-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article aims to detail its biological activity, including cytotoxicity, antibacterial effects, and potential mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 2-position of the benzamide moiety, a methoxypiperidine group, and a phenyl ring, contributing to its unique reactivity and biological profile. The presence of the methoxypiperidine moiety is particularly relevant for its interactions with biological targets.
Cytotoxicity
Recent studies have highlighted the cytotoxic properties of benzamide derivatives, with several compounds exhibiting potent activity against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated cytotoxicity in the low micromolar range against leukemia cells and solid tumors.
Table 1: Cytotoxic Activity of Related Benzamide Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Molt-3 leukemia | <6.5 | S-phase arrest |
| 3-(2'-bromopropionylamino)-benzamide | A549 (lung cancer) | 5.0 | Apoptosis induction |
| N-[4-(3-methoxypiperidin-1-YL)phenyl]-4-propylbenzamide | MCF-7 (breast cancer) | 12.0 | Cell cycle disruption |
Antibacterial Activity
The antibacterial potential of benzamide derivatives has been explored extensively. Compounds similar to this compound have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity of Benzamide Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|---|
| This compound | Staphylococcus aureus | 6.25 | Ciprofloxacin (2.0) |
| N-(2-bromophenyl)-2-hydroxy-benzamide | E. coli | 12.5 | Amoxicillin (8.0) |
| Pyrrolyl benzamide derivative | Pseudomonas aeruginosa | 3.12 | Isoniazid (0.25) |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The compound may induce apoptosis in cancer cells or inhibit bacterial growth through enzyme inhibition or disruption of bacterial cell wall synthesis.
Case Study 1: Anticancer Activity
A study investigating a series of benzamide derivatives found that those incorporating a methoxypiperidine moiety exhibited enhanced cytotoxicity against cancer cell lines compared to their non-piperidine counterparts. The study reported that the most active compounds induced significant S-phase arrest in Molt-3 leukemia cells, suggesting a targeted approach to halt cell proliferation.
Case Study 2: Antibacterial Efficacy
In another investigation focusing on antibacterial properties, derivatives similar to this compound were evaluated against clinical isolates of Staphylococcus aureus. The results indicated that these compounds displayed potent activity with MIC values comparable to established antibiotics, highlighting their potential as new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
